2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired substitution pattern on the thiophene ring .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the thiophene ring .
Scientific Research Applications
2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being investigated. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, a methoxyphenyl group, and a carboxylic acid group on the thiophene ring makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-4-2-3-7(5-8)9-6-17-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
KPOLQZODMDELQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
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